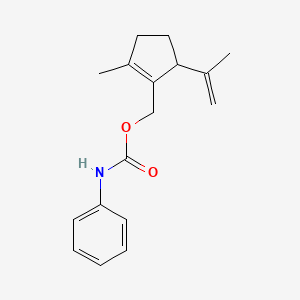
(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methyl phenylcarbamate
Übersicht
Beschreibung
(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methyl phenylcarbamate, also known as IMPC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IMPC is a carbamate derivative that has been shown to possess anti-inflammatory, analgesic, and immunomodulatory properties.
Wirkmechanismus
The exact mechanism of action of (5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methyl phenylcarbamate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation, pain, and immune response. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also modulates the activity of TRPV1 channels, which are involved in pain sensation. Furthermore, this compound regulates the activity of TLR4, a receptor involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound also modulates the activity of pain-sensing neurons in the spinal cord, leading to analgesic effects. In addition, this compound regulates the activity of immune cells such as T cells, B cells, and macrophages, leading to immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methyl phenylcarbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations associated with this compound. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully.
Zukünftige Richtungen
(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methyl phenylcarbamate has several potential future directions for research. It has been shown to possess anti-inflammatory, analgesic, and immunomodulatory properties, making it a promising candidate for the treatment of various disease conditions such as arthritis, neuropathic pain, and autoimmune disorders. Further research is needed to elucidate its mechanism of action fully and to evaluate its safety and efficacy in clinical trials. In addition, this compound can be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, leading to the development of more potent and selective derivatives.
Wissenschaftliche Forschungsanwendungen
(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound also exhibits analgesic properties by modulating the activity of pain-sensing neurons in the spinal cord. In addition, this compound has been shown to possess immunomodulatory properties by regulating the activity of immune cells such as T cells, B cells, and macrophages.
Eigenschaften
IUPAC Name |
(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(2)15-10-9-13(3)16(15)11-20-17(19)18-14-7-5-4-6-8-14/h4-8,15H,1,9-11H2,2-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDFNLATXSUYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)COC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B3889369.png)
![2-methoxy-1-naphthaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3889370.png)
![7-bromo-4-[3-(4-morpholinyl)propanoyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3889374.png)
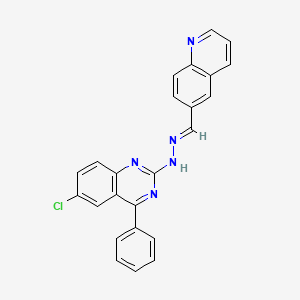
![3-[(3-phenoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3889379.png)

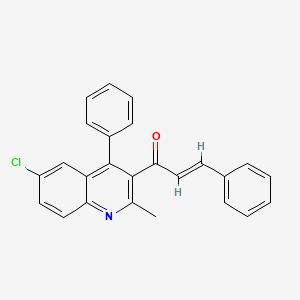
![2-(2-methylphenyl)-3-[(4-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B3889393.png)
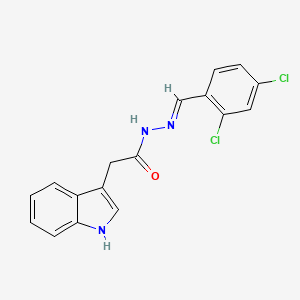
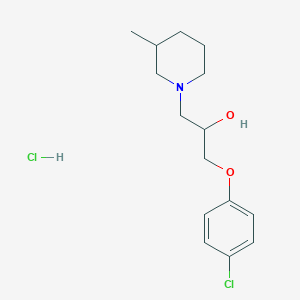
methyl]phenyl}-4-chlorobenzamide](/img/structure/B3889419.png)
![2-(3,4-dimethoxybenzyl)-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889422.png)

![3-(benzylthio)-N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3889441.png)